6-Methyl-5-nitropyridine-2-carboxamide is an organic compound that belongs to the class of nitropyridine derivatives. Its molecular formula is C7H8N2O3, and it features a methyl group at the 6-position, a nitro group at the 5-position, and a carboxamide group at the 2-position of the pyridine ring. This compound exhibits a unique structure that allows for various chemical transformations and potential biological activities.
These reactions highlight the compound's versatility in organic synthesis and its potential utility in various applications.
Research indicates that 6-Methyl-5-nitropyridine-2-carboxamide may possess significant biological activity. Although specific mechanisms of action are not fully elucidated, it is believed that the compound interacts with specific molecular targets, potentially inhibiting enzymes or interfering with cellular processes. Studies suggest that its nitro group can be converted into reactive intermediates, which may lead to significant biochemical changes, warranting further pharmacological exploration.
The synthesis of 6-Methyl-5-nitropyridine-2-carboxamide typically involves nitration processes. Common methods include:
Industrial production often utilizes optimized reaction conditions and purification techniques such as recrystallization or chromatography to enhance yield and purity.
6-Methyl-5-nitropyridine-2-carboxamide has a range of applications across different fields:
Interaction studies involving 6-Methyl-5-nitropyridine-2-carboxamide focus on its mechanism of action at the molecular level. The nitro group's ability to form reactive intermediates allows it to interact with various biological targets, leading to significant biochemical changes. These interactions are crucial for understanding its pharmacological potential and guiding future therapeutic applications.
Several compounds share structural similarities with 6-Methyl-5-nitropyridine-2-carboxamide, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Nitropyridine-2-carboxamide | Lacks methyl group at the 6th position | Different reactivity due to absence of methyl group |
| 6-Methyl-2-pyridinecarboxamide | Lacks nitro group at the 5th position | Exhibits distinct chemical behavior |
| 6-Methyl-3-nitropyridine | Lacks carboxamide group at the 2nd position | Unique due to presence of both nitro and carboxamide groups |
| 2-Amino-6-methyl-5-nitropyridine | Contains an amino group | Different reactivity due to amino substitution |
The uniqueness of 6-Methyl-5-nitropyridine-2-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This combination allows for diverse chemical transformations and applications across various fields.
The synthesis of 6-methyl-5-nitropyridine-2-carboxamide typically begins with functionalized pyridine precursors. A common approach involves the sequential introduction of methyl, nitro, and carboxamide groups through carefully orchestrated reactions:
Methylation and Nitration Sequence:
Starting from 2-aminopyridine derivatives, researchers employ directed ortho-metalation strategies to install the methyl group at position 6. Subsequent nitration at position 5 requires precise temperature control (-15°C to 0°C) to prevent polynitration. The use of mixed acid systems (HNO₃/H₂SO₄) in dichloromethane demonstrates particular efficacy, achieving 72-85% nitration yields in batch systems.
Carboxamide Installation:
Late-stage carboxamide formation often utilizes Curtius-type rearrangements or nucleophilic acyl substitutions. A notable method involves treating 5-nitro-6-methylpyridine-2-carbonyl chloride with aqueous ammonia in tetrahydrofuran, yielding the target carboxamide in 68-74% purity before crystallization.
Key intermediates in these pathways include:
The choice between early-stage versus late-stage nitration significantly impacts overall yield. Early nitration (before methyl group installation) risks over-nitration, while late-stage nitration requires robust protecting groups for the carboxamide functionality.
Nitration Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -15°C to 0°C | Prevents di-nitration |
| HNO₃ Concentration | 68-70% in H₂SO₄ | Maximizes mono-nitration |
| Reaction Time | 2.5-3.5 hours | Completes reaction without decomposition |
| Solvent System | CH₂Cl₂/H₂SO₄ (3:1) | Enhances reagent mixing |
Continuous flow reactors demonstrate particular advantages for the nitration step, achieving 94% conversion with residence times under 5 minutes through enhanced heat dissipation. The microreactor environment suppresses by-product formation to <2%, compared to 12-15% in batch systems.
Carboxamide Formation
Electrochemical methods using KI mediators in aqueous solutions show promise as green alternatives to traditional coupling agents. This approach eliminates the need for toxic chlorinating agents, directly converting 5-nitro-6-methylpyridine-2-carboxylic acid to the carboxamide with 81% efficiency at 25°C. Traditional methods using thionyl chloride followed by ammonia saturation achieve comparable yields (78-82%) but generate hazardous waste streams.
Scale-Up Challenges
Purification Advancements
| Technique | Purity Achieved | Throughput (kg/h) |
|---|---|---|
| Continuous Extraction | 98.5% | 12.4 |
| Melt Crystallization | 99.2% | 8.7 |
| Simulated Moving Bed | 99.8% | 5.1 |
Continuous extraction methods using dichloroethane/water systems demonstrate superior scalability, processing 12.4 kg/h with <1.5% impurity levels. For pharmaceutical-grade material, simulated moving bed chromatography achieves 99.8% purity through optimized gradient elution with acetonitrile/water mixtures.
The electronic structure of 6-methyl-5-nitropyridine-2-carboxamide has been investigated through density functional theory calculations, providing fundamental insights into its molecular properties and reactivity patterns [1] [2]. The compound exhibits characteristic electronic properties typical of nitropyridine derivatives, with the nitro group serving as a strong electron-withdrawing substituent that significantly influences the overall electronic distribution [3] [4].
Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis set have revealed that the molecular geometry is non-planar, with the nitro group slightly twisted relative to the pyridine ring plane [1] [2]. The optimized structural parameters indicate bond lengths consistent with partial double-bond character in the carbon-nitrogen bonds adjacent to the nitro group, reflecting the extended conjugation system [5]. The calculated bond angles demonstrate that the carboxamide group maintains planarity with the pyridine ring, facilitating electron delocalization across the entire molecular framework [6].
The electron density distribution analysis shows significant charge depletion at the carbon atoms adjacent to the nitro group, with corresponding charge accumulation at the nitrogen and oxygen atoms of the nitro functionality [4] [7]. Natural population analysis reveals that the pyridine nitrogen carries a partial positive charge, while the nitro oxygen atoms exhibit substantial negative charges, creating a pronounced dipole moment across the molecule [4] [7].
| Structural Parameter | Calculated Value | Method |
|---|---|---|
| Carbon-Nitrogen bond length (pyridine ring) | 1.358 Å | B3LYP/6-311G(d,p) |
| Nitro group torsion angle | 25.0° | B3LYP/6-311G(d,p) |
| Carboxamide group planarity | 3.8° deviation | B3LYP/6-311G(d,p) |
| Dipole moment | 4.2 Debye | B3LYP/6-311G(d,p) |
The frontier molecular orbital analysis of 6-methyl-5-nitropyridine-2-carboxamide reveals critical information about its chemical reactivity and electronic properties [3] [8] [4]. The highest occupied molecular orbital energy level has been calculated at approximately -7.4 electron volts, while the lowest unoccupied molecular orbital energy is positioned at -2.1 electron volts, resulting in a frontier molecular orbital energy gap of 5.3 electron volts [3] [8].
The relatively narrow energy gap indicates moderate chemical reactivity, with the compound exhibiting both electrophilic and nucleophilic characteristics depending on the reaction conditions [3] [4]. The highest occupied molecular orbital is primarily localized on the pyridine ring and carboxamide group, with significant contributions from the nitrogen lone pairs [4] [9]. Conversely, the lowest unoccupied molecular orbital shows substantial density on the nitro group and adjacent carbon atoms, confirming the electron-accepting nature of this substituent [3] [4].
Global reactivity descriptors have been calculated to quantify the compound's chemical behavior [4] [10]. The chemical hardness value of 2.65 electron volts indicates moderate stability, while the chemical softness of 0.38 electron volts per electron volt suggests reasonable reactivity toward both electrophilic and nucleophilic attacks [4]. The electronegativity value of 4.75 electron volts demonstrates the compound's tendency to attract electrons in chemical interactions [4].
The electrophilicity index, calculated as 4.26 electron volts, positions 6-methyl-5-nitropyridine-2-carboxamide as a moderate electrophile capable of accepting electron density from nucleophilic species [3] [4]. This electrophilicity is primarily attributed to the electron-withdrawing effects of the nitro group, which depletes electron density from the pyridine ring system [3] [7].
Local reactivity descriptors, including Fukui functions, have been computed to identify the most reactive sites within the molecule [4]. The results indicate that the carbon atoms adjacent to the nitro group exhibit the highest electrophilic character, while the nitrogen atom of the carboxamide group shows the greatest nucleophilic reactivity [4].
| Reactivity Parameter | Value | Units |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -7.4 | eV |
| Lowest Unoccupied Molecular Orbital Energy | -2.1 | eV |
| Energy Gap | 5.3 | eV |
| Chemical Hardness | 2.65 | eV |
| Chemical Softness | 0.38 | eV⁻¹ |
| Electronegativity | 4.75 | eV |
| Electrophilicity Index | 4.26 | eV |
Molecular docking investigations have been performed to evaluate the binding affinity and interaction modes of 6-methyl-5-nitropyridine-2-carboxamide with various biological targets [11] [12] [13]. The compound demonstrates significant binding potential with protein kinases, particularly those involved in cellular signaling pathways [14] [15].
Docking studies with protein kinase targets reveal that 6-methyl-5-nitropyridine-2-carboxamide exhibits binding energies ranging from -6.8 to -8.5 kilocalories per mole, indicating favorable interactions with the active sites of these enzymes [14] [15]. The binding mode analysis shows that the compound typically occupies the adenosine triphosphate binding pocket, with the pyridine ring forming hydrogen bonds with key amino acid residues [13] [15].
The nitro group participates in electrostatic interactions with positively charged residues in the binding pocket, while the carboxamide functionality forms additional hydrogen bonds that stabilize the protein-ligand complex [15] [16]. The methyl substituent contributes to hydrophobic interactions with nonpolar amino acid side chains, enhancing the overall binding affinity [15].
Molecular dynamics simulations extending over 1.2 nanoseconds have been conducted to assess the stability of the protein-ligand complexes [17]. The root mean square deviation values remain below 2.0 Ångströms throughout the simulation period, indicating stable binding conformations [17]. The binding poses show minimal fluctuation, with the compound maintaining its orientation within the active site [17].
Docking studies with microtubule-targeting proteins have revealed that nitropyridine derivatives, including 6-methyl-5-nitropyridine-2-carboxamide, can interact with the colchicine binding site of tubulin [18]. The binding affinity values range from -7.7 to -11.7 kilocalories per mole, suggesting potential as microtubule-stabilizing agents [18] [19].
The interaction profile with cholinesterase enzymes demonstrates that the compound can function as a dual binding site inhibitor, with binding energies of -5.5 kilocalories per mole observed for key interactions [16]. The molecular docking results indicate that the compound forms multiple hydrogen bonds with active site residues, contributing to its inhibitory potential [16].
| Target Protein | Binding Energy | Key Interactions | Binding Site |
|---|---|---|---|
| Protein Kinase | -8.5 kcal/mol | Hydrogen bonds, electrostatic | ATP binding pocket |
| Tubulin | -9.2 kcal/mol | Hydrophobic, van der Waals | Colchicine site |
| Cholinesterase | -5.5 kcal/mol | Hydrogen bonds | Dual binding site |
| Thrombin | -7.8 kcal/mol | Electrostatic, hydrophobic | Active site cavity |
6-Methyl-5-nitropyridine-2-carboxamide represents a significant heterocyclic scaffold in medicinal chemistry, characterized by the strategic positioning of electron-withdrawing nitro and electron-donating methyl substituents alongside a carboxamide functional group. This compound serves as an exemplary model for understanding how specific substitution patterns influence biological activity and target selectivity in drug development.
The presence of both nitro and methyl substituents in 6-methyl-5-nitropyridine-2-carboxamide creates a unique electronic environment that significantly influences its pharmacological properties. The nitro group at the 5-position functions as a potent electron-withdrawing group with a Hammett sigma para value of 0.78, substantially reducing electron density throughout the pyridine ring system [1] [2]. This electron withdrawal enhances the electrophilic character of the pyridine nucleus, facilitating nucleophilic attack and improving interactions with electron-rich biological targets.
Research has demonstrated that nitropyridine derivatives exhibit enhanced antimicrobial activity compared to their non-nitrated analogues [3] [4]. The nitro group contributes to bioactivity through multiple mechanisms, including redox cycling that generates reactive oxygen species, direct interaction with cellular nucleophiles, and modulation of membrane permeability . Studies on related nitropyridine carboxamides have shown minimum inhibitory concentration values ranging from 32-64 µg/mL against common bacterial pathogens including Staphylococcus aureus and Escherichia coli .
The methyl substituent at the 6-position provides a contrasting electronic effect, acting as a weak electron-donating group with a Hammett sigma para value of -0.17 [1]. This substituent enhances the basicity of the pyridine nitrogen while providing hydrophobic bulk that can improve binding affinity through van der Waals interactions with protein targets [7]. The synergistic effect of combining electron-withdrawing and electron-donating substituents has been observed in related pyridine derivatives, where such combinations resulted in enhanced potency and selectivity [7].
Mechanistic studies reveal that the nitro group can undergo bioreductive activation in hypoxic environments, leading to the formation of reactive intermediates that interact with cellular macromolecules . The reduced nitro metabolites can form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting normal cellular function. This mechanism is particularly relevant for antimicrobial and anticancer applications, where selective toxicity toward rapidly dividing or metabolically stressed cells is desired.
Table 1 presents comprehensive structure-activity relationship data comparing various nitro and methyl substitution patterns:
| Compound | Nitro Position | Methyl Position | Carboxamide Position | Anticoccidial Activity | Antimicrobial Potential | Electron Withdrawing Effect |
|---|---|---|---|---|---|---|
| 6-Methyl-5-nitropyridine-2-carboxamide | 5 | 6 | 2 | Moderate | Moderate | Strong |
| 5-Nitropyridine-2-carboxamide | 5 | None | 2 | Active | High | Strong |
| 2-Nitropyridine-3-carboxamide | 2 | None | 3 | Active | High | Strong |
| 3-Nitropyridine-2-carboxamide | 3 | None | 2 | Active | High | Strong |
| 4-Nitropyridine-2-carboxamide | 4 | None | 2 | Inactive | Low | Strong |
| 6-Methyl-2-pyridinecarboxamide (no nitro) | None | 6 | 2 | Low | Low | Weak |
| 5-Nitronicotinamide | 5 | None | 3 | Potent | High | Strong |
The positional isomerism of the nitro group significantly affects biological activity, with 2-nitro, 3-nitro, and 5-nitro derivatives showing superior antimicrobial properties compared to 4-nitro analogues [3]. This observation suggests that the electron-withdrawing effect is optimally positioned when the nitro group is not directly opposite to the pyridine nitrogen, avoiding excessive deactivation of the heterocycle.
Chlorinated pyridine carboxylic acid derivatives provide valuable structural comparisons for understanding the electronic and steric contributions of different electron-withdrawing substituents. The chlorine atom, with a Hammett sigma para value of 0.23, represents a moderate electron-withdrawing group that offers different pharmacological properties compared to the nitro group [8] .
2-Chloro-6-methyl-5-nitropyridine-3-carboxamide exemplifies the enhanced bioactivity achieved through multiple electron-withdrawing substituents [9]. This compound incorporates both chlorine and nitro groups, creating a more electron-deficient pyridine ring that exhibits improved binding affinity to biological targets. The melting point of 195-196°C indicates enhanced molecular stability compared to non-halogenated analogues [9].
Chlorinated pyridine carboxamides demonstrate distinct antimicrobial spectra compared to their nitrated counterparts. 5-Chloropyridine-2-carboxylic acid shows particular efficacy against mycobacterial strains, with applications in antimycobacterial drug development . The chlorine substituent provides metabolic stability while maintaining sufficient reactivity for target engagement.
4-Chloropyridine-2-carboxamide and 6-chloro(pyridin-4-yl)pyridine-2-carboxamide represent additional examples of chlorinated analogues with distinct biological profiles [10] . The latter compound demonstrates exceptional anticancer activity with IC50 values of 12 µM against breast cancer cell lines, attributed to its ability to inhibit cyclin-dependent kinases .
Table 2 provides a detailed comparison of chlorinated analogues:
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Antimicrobial Activity | Electron Withdrawing Groups | Binding Affinity Potential |
|---|---|---|---|---|---|---|
| 6-Methyl-5-nitropyridine-2-carboxamide | C7H7N3O3 | 181.15 | Unknown | Moderate | 1 | Moderate |
| 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide | C7H6ClN3O3 | 215.60 | 195-196 | Active | 2 | High |
| 4-Chloropyridine-2-carboxamide | C6H5ClN2O | 156.57 | Unknown | Moderate | 1 | Moderate |
| 5-Chloropyridine-2-carboxylic acid | C6H4ClNO2 | 157.55 | Unknown | Active | 1 | Moderate |
| 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide | C11H8ClN3O | 233.65 | Unknown | High | 1 | High |
| 2-Chloropyridine-3-carboxamide | C6H5ClN2O | 156.57 | 162.5 | Active | 1 | Moderate |
The enhanced activity of compounds containing multiple electron-withdrawing groups suggests that electronic effects are additive in their influence on biological activity [8]. The combination of chlorine and nitro substituents in 2-chloro-6-methyl-5-nitropyridine-3-carboxamide results in superior antimicrobial potency compared to singly substituted analogues.
Structural studies of 2-chloropyridine-3-carboxamide reveal a dihedral angle of 63.88° between the pyridine ring and carboxamide group, indicating restricted rotation that may influence target binding geometry [12]. This conformational constraint can enhance selectivity by presenting the pharmacophore in a defined spatial arrangement.
The position of the carboxamide group relative to the pyridine nitrogen fundamentally determines the binding mode and affinity of pyridine carboxamide derivatives. The three possible orientations (2-, 3-, and 4-positions) each confer distinct hydrogen bonding patterns and steric requirements that influence target selectivity and potency.
6-Methyl-5-nitropyridine-2-carboxamide represents the 2-carboxamide orientation, where the amide carbonyl oxygen is positioned ortho to the pyridine nitrogen. This arrangement enables bidentate chelation to metal centers and facilitates hydrogen bonding with amino acid residues containing both hydrogen bond donors and acceptors [13]. Molecular docking studies of related quinoline-4-carboxamide derivatives demonstrate that 2-carboxamide positioning enhances binding affinity to kinase active sites through simultaneous interaction with multiple amino acid residues [13].
The 2-carboxamide orientation provides optimal geometry for interaction with kinase targets, particularly cyclin-dependent kinases and protein kinase inhibitors . The proximity of the pyridine nitrogen and amide carbonyl creates a pharmacophore capable of forming multiple hydrogen bonds within the ATP-binding pocket of kinases. This dual interaction mode contributes to enhanced selectivity and potency compared to other positional isomers.
Compounds with 3-carboxamide positioning, exemplified by 2-chloropyridine-3-carboxamide, exhibit different binding characteristics due to the meta relationship between the pyridine nitrogen and carboxamide group [12]. The increased separation between these functional groups reduces the potential for bidentate binding but may provide advantages in terms of conformational flexibility. The observed dihedral angle of 63.88° in this compound suggests significant rotation around the C-CO bond, potentially allowing adaptation to diverse binding sites [12].
Table 3 summarizes the impact of carboxamide orientation on binding properties:
| Carboxamide Position | Compound Example | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Dihedral Angle (°) | Binding Mode | Target Interaction Strength | Protein Binding Preference | Therapeutic Applications |
|---|---|---|---|---|---|---|---|---|
| 2 | 6-Methyl-5-nitropyridine-2-carboxamide | 1 | 4 | Unknown | Bidentate | Moderate | Kinases | Antimicrobial |
| 3 | 2-Chloropyridine-3-carboxamide | 1 | 3 | 63.88 | Monodentate | Weak | Metal centers | Fungicidal |
| 4 | Pyridine-4-carboxamide derivatives | 1 | 3 | Variable | Bidentate | Strong | Receptors | Anticancer |
The 4-carboxamide orientation places the amide group para to the pyridine nitrogen, creating an extended linear pharmacophore that is particularly effective for receptor binding [14] [15]. Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives with 4-carboxamide-like positioning demonstrate exceptional activity against drug-resistant Mycobacterium tuberculosis strains, with minimum inhibitory concentrations below 0.002 µg/mL [14].
Recent studies on pyridine carboxamide-based tuberculosis drugs reveal that carboxamide orientation significantly affects prodrug activation by mycobacterial amidases [16] [17]. The compound MMV687254, featuring a 2-carboxamide arrangement, requires hydrolysis by the AmiC enzyme for biological activity, suggesting that the carboxamide serves both as a recognition element and a protecting group [16].
Electronic effects of substituents modulate the basicity and hydrogen bonding capacity of both the pyridine nitrogen and carboxamide oxygen, directly influencing target binding affinity [2]. Table 4 presents the electronic effects of common substituents:
| Substituent | Electronic Effect | Sigma p Value | Effect on Pyridine Basicity | Bioactivity Modulation | Metabolic Stability | Mechanism of Action |
|---|---|---|---|---|---|---|
| Nitro (NO2) | Strong EWG | 0.78 | Decrease | Enhanced | High | Redox active |
| Methyl (CH3) | Weak EDG | -0.17 | Increase | Moderate | Moderate | Hydrophobic |
| Chloro (Cl) | Moderate EWG | 0.23 | Decrease | Enhanced | High | Electrophilic |
| Amino (NH2) | Strong EDG | -0.66 | Increase | Variable | Low | H-bond donor |
| Hydroxy (OH) | Moderate EDG | -0.37 | Increase | Enhanced | Low | H-bond donor/acceptor |
The synergistic effects of multiple substituents in 6-methyl-5-nitropyridine-2-carboxamide create a balanced electronic environment that optimizes both binding affinity and metabolic stability. The electron-withdrawing nitro group enhances electrophilic reactivity while the electron-donating methyl group maintains sufficient basicity for hydrogen bonding interactions [1] [2].
Optimization studies of pyridine carboxamide series have identified key structure-activity relationships governing target selectivity and potency [16] [17]. The length and nature of alkyl substituents on the pyridine ring significantly influence antimycobacterial activity, with five-carbon chains providing optimal activity against Mycobacterium tuberculosis [17]. Replacement of the pyridine ring with phenyl analogues results in complete loss of activity, confirming the essential role of the pyridine nitrogen in target recognition [16].